molecular formula C20H19Cl2N3O B2550806 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol CAS No. 310440-71-2

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

Cat. No. B2550806
CAS RN: 310440-71-2
M. Wt: 388.29
InChI Key: KBLGWOIMDAGJFS-UHFFFAOYSA-N
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Description

The compound "1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol" is a derivative of carbazole, which is a heterocyclic aromatic organic compound. Carbazole derivatives have been extensively studied due to their interesting properties and potential applications in various fields, including materials science and agrochemistry.

Synthesis Analysis

The synthesis of carbazole derivatives often involves the formation of complex structures through multi-step reactions. For instance, the synthesis of dimeric 1,n-bis(3,6-diethylcarbazol-9-yl)alkanes demonstrates the complexity of such processes, where the structures were characterized using spectroscopic techniques and single crystal X-ray crystallography . Similarly, the synthesis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol through condensation reactions indicates the versatility of carbazole chemistry . These studies provide insights into the methodologies that could be applied to synthesize the compound , although the exact synthesis route for this specific compound is not detailed in the provided papers.

Molecular Structure Analysis

Carbazole derivatives exhibit a variety of molecular conformations, as seen in the crystal structures of 1,2-bis(3,6-diethylcarbazol-9-yl)ethane and 1,4-bis(3,6-diethylcarbazol-9-yl)butane, which adopt anti and gauche-anti-gauche conformations, respectively . Computational studies, such as those performed on the Schiff base derivative of carbazole, can provide detailed information on molecular electrostatic potential, Mulliken charge distribution, and optimized structures . These analyses are crucial for understanding the molecular structure of carbazole derivatives, including the compound of interest.

Chemical Reactions Analysis

Carbazole derivatives can participate in various chemical reactions, including charge-transfer complex formations, as demonstrated by the interactions between dimeric carbazole derivatives and π-acceptors . The formation of weakly associated complexes with equilibrium constants ranging from 1.32–8.94 M^-1 in 1,2-dichloroethane suggests that the compound may also form similar complexes, which could be relevant for its potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. For example, glass-forming 1,3-bis(carbazol-9-yl)propan-2-ol based monomers and polymers exhibit a range of molecular weights, optical, photophysical, electrochemical, and thermal properties . The presence of the same chromophore in these compounds results in similar UV and fluorescence spectra profiles. The thermal degradation of these derivatives begins at temperatures ranging from 317 to 402°C, and they have glass transition temperatures between 43 to 125°C . These properties are indicative of the behavior that might be expected from the compound "1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol".

Scientific Research Applications

Synthesis and Structural Diversification

Research has demonstrated the utility of similar compounds in the synthesis of structurally diverse libraries through various chemical reactions. For example, compounds with carbazole and pyrazole units have been used as starting materials in alkylation and ring closure reactions to generate a wide array of derivatives. These reactions are crucial for developing new materials and pharmaceuticals with potential novel properties (G. Roman, 2013).

Catalytic Activities and Complex Formation

Compounds featuring pyrazole-based ligands have been shown to form complexes with transition metal ions, which are characterized by spectroscopy and magnetic measurements. These complexes are essential for exploring catalytic activities and developing new catalysts in organic synthesis and industrial processes (C. K. Seubert et al., 2011).

Photophysical and Chemosensor Applications

Carbazole-containing compounds have been investigated for their photophysical properties and potential as fluorescent chemosensors. These studies are foundational for developing new materials for optical applications, including sensors for metal ions, which have significant environmental and biomedical applications (A. Asiri et al., 2019).

Charge-Transfer Complexes and Electronic Materials

Research into compounds similar to "1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol" includes the study of charge-transfer complex formations, which are pivotal for understanding the electronic properties of materials. These studies contribute to the development of electronic and photonic devices by exploring the electrical conductivity and luminescence of materials (E. Asker et al., 2013).

properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O/c1-12-7-13(2)25(23-12)11-16(26)10-24-19-5-3-14(21)8-17(19)18-9-15(22)4-6-20(18)24/h3-9,16,26H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLGWOIMDAGJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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